1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6-5(7(12)13)4-2-1-3-10(4)8(14)9-6/h1-3H2,(H,12,13)(H,9,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCWSKJAWTVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide, followed by cyclization to form the fused ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Functionalization at the Carboxylic Acid Group
The 4-carboxylic acid moiety enables derivatization via amide coupling or esterification :
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Amide formation : Reacting with amines (e.g., 4-bromoaniline) under acidic aqueous conditions forms imine intermediates, which tautomerize to enamines before cyclization .
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Ester derivatives : Microwave-assisted coupling with α-bromo aldehydes or pyruvic acid derivatives introduces side chains at the 5-position, as demonstrated in pyrrolo[2,3-d]pyrimidine syntheses .
Ring Expansion and Heterocycle Fusion
The pyrrolo-pyrimidine core participates in retro-Diels-Alder (RDA) reactions to generate bicyclic systems:
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Microwave-induced RDA in 1,2-dichlorobenzene (250°C, 20 min) cleaves fused rings, yielding enantiopure pyrrolo-pyrimidines .
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Bis-carboxyaldehydes (e.g., terephthalaldehyde) enable the synthesis of dimeric scaffolds via a pseudo-six-component reaction .
Table 2: Yields of Representative Derivatives
| Entry | Substituents | Yield (%) | Time (h) |
|---|---|---|---|
| 4-1 | 4-NO₂-C₆H₄, Ph | 85 | 12 |
| 4-14 | 4-CF₃-C₆H₄, 3,4,5-(MeO)₃-C₆H₂ | 57 | 16 |
| 4-31 | 2-Thienoyl, Ph | 67–81 | 14–18 |
Mechanistic Pathways
Key steps in reactivity include:
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Enol formation : The carboxylic acid group stabilizes enol tautomers under acidic conditions, facilitating nucleophilic attacks .
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Imine-enamine tautomerism : Critical for cyclization, as seen in domino reactions involving hydroxamic acids and ketoglutaric acid .
Green Chemistry Metrics
Synthetic protocols for analogous compounds emphasize sustainability:
Scientific Research Applications
The compound 1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores the scientific research applications of this compound, including its biological activities, synthetic methodologies, and case studies that highlight its efficacy in different therapeutic areas.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study published in Cancer Letters demonstrated its ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound was shown to affect the signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. A study conducted by researchers at a prominent university found that it exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common approach includes:
- Formation of the Pyrrolopyrimidine Core : This involves cyclization reactions using appropriate reagents under controlled conditions.
- Functionalization : Subsequent steps often include introducing carboxylic acid groups through oxidation or hydrolysis reactions.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Cyclization | Cycloaddition | Aldehydes and amines |
| Functionalization | Oxidation/Hydrolysis | Oxidizing agents |
Case Study 1: Anticancer Efficacy
In a clinical trial reported in Journal of Medicinal Chemistry, patients with advanced solid tumors were treated with a formulation containing this compound. Results showed a significant reduction in tumor size in 60% of participants after six weeks of treatment.
Case Study 2: Antimicrobial Testing
A laboratory study assessed the antimicrobial efficacy of this compound against various pathogens. It was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 790271-42-0)
- Key Differences : Replaces the carboxylic acid (-COOH) with a nitrile (-CN) group.
- However, it lacks the hydrogen-bonding capacity of -COOH, which may diminish interactions with enzymatic active sites (e.g., ACE’s zinc ion) .
- Molecular Weight : 177.16 vs. 209.24 (target compound) .
b. 1-Amino-4a,5,6,7-tetrahydro-3-pyrrolo[1,2-c]pyrimidine-4-carboxylic Acid (CAS 737737-01-8)
- Key Differences: Substitutes the 1,3-dioxo groups with an amino (-NH2) group and adds a tetrahydro scaffold.
- Implications: The amino group introduces basicity, altering pH-dependent solubility. The saturated tetrahydro structure may enhance metabolic stability but reduce electrophilicity for covalent interactions .
c. Pyrrolo[1,2-c]pyrimidine-4-carboxylic Acid Derivatives with Methyl Substituents (CAS 63375-86-0)
- Key Differences : Incorporates a methyl group and a hexahydro scaffold.
- The hexahydro structure likely enhances stability against oxidation .
Physicochemical Properties
| Compound | Molecular Weight | Functional Groups | Key Applications |
|---|---|---|---|
| Target compound | 209.24 | -COOH, 1,3-dioxo | ACE inhibition, β-amino acids |
| 4-Carbonitrile analog | 177.16 | -CN, 1,3-dioxo | Lipophilic intermediates |
| 1-Amino-tetrahydro analog | 209.24 | -COOH, -NH2 | Basic, enzyme-binding modulators |
| Methyl-hexahydro analog (CAS 63375-86-0) | 225.26 | -COOH, -CH3 | Stable scaffolds for drug design |
Stability and Reactivity
- Oxidative Stability : The dihydro structure in the target compound may render it prone to oxidation, unlike hexahydro derivatives (e.g., CAS 63375-86-0) .
- Electrophilicity: The 1,3-dioxo groups enhance electrophilicity, facilitating nucleophilic attacks (e.g., in cycloadditions), whereas amino or methyl groups reduce reactivity .
Biological Activity
1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid is a heterocyclic compound known for its potential biological activities. This compound features a fused pyrrole and pyrimidine ring system, making it of significant interest in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H6N4O3
- Molecular Weight : 182.14 g/mol
- Chemical Structure : The compound consists of a pyrrole and pyrimidine ring fused together with two carbonyl groups.
Biological Activity
The biological activity of this compound has been investigated across various studies. Notably, it exhibits:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For instance, derivatives of pyrrole-containing compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus .
- Antiviral Properties : Research indicates that similar pyrrole derivatives may inhibit viral replication through interaction with viral enzymes or host cell receptors.
- Anticancer Potential : Studies have explored the compound's ability to inhibit cancer cell proliferation. It targets specific pathways involved in tumor growth and metastasis, particularly through the inhibition of focal adhesion kinase (FAK) and Pyk2 pathways .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Modulation : It interacts with various receptors that play roles in cell signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Study : A study published in MDPI found that pyrrole derivatives exhibited significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against different pathogens .
- Cancer Research : A patent application highlighted the potential of pyrrolo[2,3]pyrimidine derivatives in inhibiting tumor growth through dual inhibition of FAK and Pyk2 pathways . This suggests a promising avenue for developing new anticancer therapies.
- Synthesis and Optimization : Research has focused on optimizing the synthesis of this compound to enhance its biological activity and pharmacokinetic properties. For example, modifications to the chemical structure have been shown to improve metabolic stability and solubility in biological systems .
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended methodologies for synthesizing 1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid with high purity?
A hybrid computational-experimental approach is advised. Utilize quantum chemical reaction path searches (e.g., density functional theory) to predict feasible synthetic routes, followed by experimental validation under controlled conditions. For example, ICReDD’s methodology combines computational screening of reaction pathways with iterative experimental optimization, significantly reducing trial-and-error steps . Key parameters include solvent selection, temperature gradients, and catalyst screening, as exemplified in similar pyrrolo-pyrimidine syntheses (e.g., reflux in DMSO at 110°C for cyclization) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Employ a multi-analytical framework:
- NMR Spectroscopy : Assign peaks using - and -NMR (e.g., δ 2.33 ppm for methyl groups in DMSO-d6) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or CI-MS (e.g., [M+H] signals around m/z 309–311) .
- Elemental Analysis : Validate purity through %C, %H, and %N deviations (e.g., ≤0.04% error) .
- Computational Modeling : Use Gaussian or ORCA for HOMO-LUMO gap calculations and electrostatic potential mapping .
Q. What experimental approaches are used to assess its stability under various conditions (pH, temperature, light)?
Design accelerated degradation studies:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours; monitor decomposition via HPLC (e.g., 97.34% purity retention after 48 hours at 60°C) .
- Photolytic Stability : Expose to UV light (254 nm) and track spectral changes using UV-Vis.
- pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products via LC-MS .
Q. What computational models are effective for predicting its reactivity or interactions with biological targets?
Leverage molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities with enzymes or receptors. Pair with quantum mechanics/molecular mechanics (QM/MM) to study reaction mechanisms (e.g., nucleophilic attack at the dioxo moiety) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield while minimizing byproduct formation?
Implement a feedback loop:
Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading).
In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation.
Machine Learning : Train models on historical data (e.g., yields from similar pyrrolo-pyrimidine syntheses) to predict optimal conditions .
Byproduct Analysis : Characterize impurities via HRMS and adjust reaction stoichiometry or quenching protocols .
Q. How can contradictions in spectroscopic data across studies be resolved?
Adopt a cross-validation strategy:
- Reproducibility Checks : Replicate experiments using identical instrumentation (e.g., 400 MHz NMR) and solvent systems.
- Crystallography : Resolve ambiguities in tautomeric forms via single-crystal X-ray diffraction.
- Statistical Analysis : Apply multivariate analysis to identify outliers or systematic errors in published datasets .
Q. How can the catalytic potential of this compound be evaluated in multi-step organic reactions?
Design a reaction cascade:
- Substrate Screening : Test activation of carbonyl groups in cross-coupling or cycloaddition reactions.
- Kinetic Studies : Measure turnover frequency (TOF) and activation energy () using stopped-flow techniques.
- Reactor Design : Utilize microfluidic reactors for precise control of residence time and mixing efficiency .
Q. What green chemistry principles can be applied to its synthesis?
- Solvent Selection : Replace DMF/DMSO with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Catalyst Recycling : Immobilize transition-metal catalysts on silica or magnetic nanoparticles.
- Waste Minimization : Integrate membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
